Trigochinin C
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Overview
Description
Trigochinin C is a daphnane-type diterpenoid isolated from the plant Trigonostemon chinensis. This compound is part of a larger group of diterpenoids known for their complex structures and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trigochinin C involves multiple steps, including the isolation of the compound from the plant Trigonostemon chinensis. The process typically begins with the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound. The detailed synthetic routes and reaction conditions are documented in scientific literature, highlighting the use of various reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its synthesis. advancements in synthetic chemistry and biotechnology may pave the way for scalable production methods in the future. Current research focuses on optimizing the extraction and purification processes to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Trigochinin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in halogenated derivatives or other modified structures .
Scientific Research Applications
Trigochinin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with anti-cancer, anti-HIV, and neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Trigochinin C involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes, including apoptosis (programmed cell death) and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Trigochinin C is part of the daphnane-type diterpenoids, which include several other compounds with similar structures and biological activities. Some of the similar compounds are:
- Trigochinin A
- Trigochinin B
- Genkwanine
- Resiniferatoxin
Uniqueness: this compound stands out due to its unique structural features and specific biological activities. Compared to other daphnane-type diterpenoids, this compound has shown distinct anti-cancer and neuroprotective properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C38H42O11 |
---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
[(1R,2S,4S,5S,6R,8R,9S,10R,11R,13S,15S,16R,18S,19R)-5,9-diacetyloxy-18-hydroxy-4,8,16-trimethyl-13-phenyl-18-prop-1-en-2-yl-7,12,14,17-tetraoxahexacyclo[11.3.1.16,8.111,15.01,10.02,6]nonadecan-19-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)35(42)29-21(4)36-26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(36)31(35)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38-/m0/s1 |
InChI Key |
VZHYQMPVSVXQOQ-ZTWATEOSSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@]([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@](O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |
Canonical SMILES |
CC1CC2C34C(C5C(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |
Origin of Product |
United States |
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